molecular formula C20H24N2OS B13403487 (R)-Propiomazine

(R)-Propiomazine

货号: B13403487
分子量: 340.5 g/mol
InChI 键: UVOIBTBFPOZKGP-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Propiomazine is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Propiomazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Propiomazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H24N2OS

分子量

340.5 g/mol

IUPAC 名称

1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/t14-/m1/s1

InChI 键

UVOIBTBFPOZKGP-CQSZACIVSA-N

手性 SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C[C@@H](C)N(C)C

规范 SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the In Vivo Toxicological Profiling of Propiomazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propiomazine, a phenothiazine derivative, is utilized clinically for its sedative and antiemetic properties.[1][2] Like many pharmaceuticals, propiomazine possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-propiomazine and (S)-propiomazine. Historically, many chiral drugs have been marketed as racemic mixtures (a 1:1 ratio of both enantiomers). However, it is now a fundamental principle in pharmacology and toxicology that enantiomers can exhibit significantly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[3] One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or contribute to adverse effects (the distomer).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate a thorough characterization of individual enantiomers for new chiral drug candidates.[4][5][6][7] This guide provides a comprehensive framework for designing and executing an in vivo toxicology program to elucidate the distinct safety profiles of propiomazine's enantiomers. It is intended for researchers, scientists, and drug development professionals to establish a robust, scientifically sound, and regulatory-compliant toxicological assessment.

The core objective is to move beyond the toxicology of the racemate and to characterize the specific risks, if any, associated with each stereoisomer. This allows for a more refined risk-benefit analysis and informs the decision to develop either a single enantiomer (a "chiral switch") or to continue with the racemate, supported by a comprehensive understanding of its components.[7]

Section 1: Pre-Clinical Strategy and Rationale

A successful in vivo toxicology program is built on a foundation of strategic planning, rooted in the known pharmacology of the parent compound and the principles of stereoselectivity.

Hypothesizing Stereoselective Differences

Propiomazine's mechanism of action involves antagonism at multiple receptors, including histamine H1, dopamine, serotonin, muscarinic, and alpha-1 adrenergic receptors.[1][8][9] These biological targets are three-dimensional protein structures, and interactions with them are often stereospecific.

Causality behind Experimental Choices:

  • Pharmacodynamics (PD): It is highly probable that one enantiomer will exhibit a different binding affinity and/or potency at these various receptors. For instance, the desired sedative (H1 antagonism) and undesired antipsychotic-like side effects (dopamine D2 antagonism) may be segregated between the enantiomers.

  • Pharmacokinetics (PK) & Metabolism: Propiomazine is metabolized hepatically, likely by the cytochrome P450 (CYP) enzyme system.[1][9][10] These enzymes are known to exhibit stereoselectivity. One enantiomer may be metabolized faster than the other, leading to different exposure levels (AUC) and durations of action. Furthermore, the metabolic pathways could differ, potentially generating unique metabolites with their own toxicological profiles. The potential for in vivo chiral inversion (conversion of one enantiomer to the other) must also be assessed early in development.[6][11]

Selection of Animal Models

The choice of animal species is critical for the human relevance of the data.

  • Rodent Model: The rat (e.g., Sprague-Dawley strain) is typically the primary species for toxicology studies due to its well-characterized physiology and the availability of historical control data. It is suitable for acute, sub-chronic, and chronic toxicity assessments.

  • Non-Rodent Model: A second mammalian species, often a non-rodent like the beagle dog, is required by regulatory agencies for pivotal toxicity studies. This is to ensure that species-specific metabolic or toxic effects are identified.

Justification: The metabolic profile of propiomazine in the selected species should ideally be compared to human metabolic data (e.g., from in vitro human liver microsome studies) to ensure the animal models are relevant for predicting human toxicity.

Dose Formulation and Administration

The enantiomeric purity of the test articles ((R)-propiomazine, (S)-propiomazine) and the racemate must be rigorously defined and controlled.[11]

  • Vehicle Selection: The vehicle (e.g., saline, corn oil) must be inert and appropriate for the chosen route of administration, which should mimic the intended clinical route (e.g., oral gavage, intravenous).

  • Dose Selection: Dose levels for repeat-dose studies are typically established from preliminary acute toxicity and dose-range-finding studies. According to OECD and ICH guidelines, at least three dose levels should be used:

    • A high dose: Intended to induce observable toxicity, but not mortality, to identify target organs.

    • A low dose: Should be a multiple of the anticipated therapeutic exposure and ideally produce no adverse effects (No-Observed-Adverse-Effect Level or NOAEL).

    • An intermediate dose: To establish a dose-response relationship.[12][13]

Section 2: Core In Vivo Toxicology Protocols

The following protocols form the core of the in vivo assessment, designed to comply with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 2.1: Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute toxic effects of a single high dose of each enantiomer and the racemate and to estimate the median lethal dose (LD50). This provides essential information for classifying the substance and for designing subsequent repeat-dose studies.[14]

Step-by-Step Methodology:

  • Animal Allocation: Use a rodent species (e.g., female rats, as they are often slightly more sensitive). Animals are assigned to groups for (R)-propiomazine, (S)-propiomazine, and the racemate.

  • Dosing: Administer the test substance orally via gavage sequentially to animals in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

  • Clinical Observations: Observe animals intensively for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., sedation, tremors, convulsions).[15]

  • Body Weight: Record body weight just before dosing and at days 7 and 14.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Data Presentation: Example Acute Toxicity Data

Test ArticleDose (mg/kg)Mortality (n/N)Key Clinical SignsGHS Classification
Vehicle Control 00/3No signs observed-
Racemic Propiomazine 3001/3Severe sedation, ataxia, hypothermiaCategory 4
(R)-Propiomazine 3000/3Mild sedation, slight ataxiaCategory 5 / Unclassified
(S)-Propiomazine 3002/3Severe sedation, convulsions, mortalityCategory 4
Protocol 2.2: Repeat-Dose Toxicity Study (e.g., 28-Day or 90-Day Oral, Following OECD Guideline 408)

Objective: To characterize the toxicological profile following repeated administration, identify target organs, determine the dose-response relationship, and establish a NOAEL.[12]

Step-by-Step Methodology:

  • Study Groups: Assign animals (e.g., rats) to multiple groups (typically 10/sex/group):

    • Vehicle Control

    • (R)-Propiomazine (Low, Mid, High Dose)

    • (S)-Propiomazine (Low, Mid, High Dose)

    • Racemic Propiomazine (Low, Mid, High Dose)

    • A recovery group for the control and high-dose groups may be included to assess the reversibility of effects.[12][15]

  • Administration: Administer the test articles daily (typically 7 days/week) via the chosen route for the study duration (e.g., 90 days).[12]

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed observations daily.[12]

    • Body Weight & Food/Water Consumption: Measure weekly.

    • Ophthalmology: Conduct examinations prior to the study and at termination.

  • Clinical Pathology: Collect blood and urine samples at termination (and possibly at an interim timepoint).

    • Hematology: Analyze for red blood cells, white blood cells, platelets, hemoglobin, etc.

    • Clinical Chemistry: Analyze for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), electrolytes, and other organ-specific biomarkers.

  • Terminal Procedures:

    • Gross Necropsy: Conduct a full necropsy on all animals.

    • Organ Weights: Weigh key organs (brain, liver, kidneys, heart, spleen, etc.).

    • Histopathology: Preserve a comprehensive set of tissues in formalin for microscopic examination by a veterinary pathologist.

Data Presentation: Example 28-Day Study Clinical Chemistry Data (High Dose Group)

ParameterVehicle ControlRacemic Propiomazine(R)-Propiomazine(S)-Propiomazine
ALT (U/L) 35 ± 560 ± 840 ± 675 ± 10**
AST (U/L) 80 ± 10120 ± 1590 ± 12145 ± 20
BUN (mg/dL) 20 ± 322 ± 421 ± 323 ± 5
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.10.6 ± 0.10.7 ± 0.2
*Statistically significant vs. control (p<0.05)
Statistically significant vs. control and racemate (p<0.01)
Protocol 2.3: Safety Pharmacology Core Battery (Following ICH S7A Guidelines)

Objective: To investigate the potential for undesirable pharmacodynamic effects on vital functions, particularly the central nervous, cardiovascular, and respiratory systems.[16] These studies are typically single-dose and conducted at exposures relevant to the therapeutic range.[16]

  • Central Nervous System (CNS): Given propiomazine's sedative effects, a thorough CNS assessment is crucial.[17][18] This involves a functional observational battery (FOB) or a modified Irwin test to assess effects on behavior, motor coordination (e.g., rotarod test), sensory/motor reflexes, and general physiological state.[19][20]

  • Cardiovascular System: Phenothiazines are known to have potential cardiovascular effects, including orthostatic hypotension (alpha-1 blockade) and QTc interval prolongation.[21][22] In vivo assessment in a conscious, telemetered non-rodent model (e.g., beagle dog) is the gold standard for evaluating effects on blood pressure, heart rate, and ECG parameters.

  • Respiratory System: Effects on respiratory rate and function can be assessed using methods like whole-body plethysmography in rodents.

Section 3: Mechanistic Insights & Advanced Protocols

Toxicokinetics (TK) and Metabolite Profiling

Objective: To understand the relationship between dose, exposure (plasma concentration), and toxicity for each enantiomer.

Methodology:

  • Satellite groups of animals are included in the repeat-dose studies for blood sampling at multiple time points.

  • An enantioselective analytical method (e.g., chiral LC-MS/MS) is essential to quantify the plasma concentrations of (R)- and (S)-propiomazine separately.

  • This data allows for the calculation of key TK parameters (Cmax, Tmax, AUC) for each enantiomer and helps determine if toxicity is related to the parent compound or a metabolite. It also reveals any stereoselective metabolism or potential for in vivo interconversion.[11]

Visualization: Experimental Workflow

G cluster_0 Phase 1: Acute & Dose-Range Finding cluster_1 Phase 2: Pivotal Studies cluster_2 Phase 3: Data Analysis & Interpretation AcuteTox Acute Toxicity (OECD 423) Racemate, (R)-, (S)-Enantiomers DoseRange Dose-Range Finding Study (e.g., 14-day) AcuteTox->DoseRange Informs Dose Selection RepeatDose 90-Day Repeat-Dose Toxicity (OECD 408) With TK Satellite Group DoseRange->RepeatDose Sets Doses SafetyPharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) DoseRange->SafetyPharm Sets Doses DataAnalysis Analyze In-Life, Clinical Path, Histopathology, & TK Data RepeatDose->DataAnalysis SafetyPharm->DataAnalysis NOAEL Determine NOAEL for each Enantiomer DataAnalysis->NOAEL Risk Stereoselective Risk Assessment NOAEL->Risk end Final Toxicology Profile Risk->end start Program Start: Synthesize Pure Enantiomers start->AcuteTox

Caption: Workflow for in vivo enantioselective toxicology assessment.

Visualization: Hypothetical Metabolic Pathway

G cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway Racemate Racemic Propiomazine R_Enantiomer (R)-Propiomazine Racemate->R_Enantiomer S_Enantiomer (S)-Propiomazine Racemate->S_Enantiomer R_Metabolite1 (R)-Metabolite A (e.g., N-demethylation) R_Enantiomer->R_Metabolite1 CYP3A4 (fast) R_Metabolite2 (R)-Metabolite B (e.g., Sulfoxidation) R_Enantiomer->R_Metabolite2 CYP2D6 (slow) Excretion Excretion R_Metabolite1->Excretion Less Toxic S_Metabolite1 (S)-Metabolite A (e.g., N-demethylation) S_Enantiomer->S_Metabolite1 CYP3A4 (slow) S_Metabolite2 (S)-Metabolite B (e.g., Sulfoxidation) S_Enantiomer->S_Metabolite2 CYP2D6 (fast) S_Metabolite2->Excretion More Toxic (Hypothetical)

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-Propiomazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propiomazine, a phenothiazine derivative, is a clinically significant sedative and antihistamine agent that is currently marketed as a racemic mixture.[1][2] The principles of stereochemistry in pharmacology suggest that the individual enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic profiles, with one enantiomer often being responsible for the therapeutic activity while the other may be less active, inactive, or contribute to adverse effects.[3][4] This application note presents a detailed, proposed protocol for the enantioselective synthesis of (R)-Propiomazine. In the absence of a specific published method for this target molecule, we have designed a robust chemoenzymatic strategy. This approach is grounded in the successful stereodivergent synthesis of structurally related phenothiazine drugs, such as promethazine.[5][6] The core of this strategy is a lipase-catalyzed kinetic resolution of a key chiral alcohol intermediate, which allows for the separation of the (R) and (S) enantiomers with high optical purity. This guide provides step-by-step experimental procedures, explains the rationale behind the methodological choices, and includes visualizations to aid in the comprehension of the synthetic workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pharmaceutical compounds.

Introduction: The Rationale for Enantiomerically Pure (R)-Propiomazine

Propiomazine is a phenothiazine-based drug with a broad spectrum of pharmacological activities, acting as an antagonist at dopamine, serotonin, histamine, and muscarinic receptors.[7][8] Its primary clinical applications are as a sedative for the treatment of insomnia and for anxiety relief in surgical settings.[8][9] Propiomazine possesses a single stereocenter in its dimethylaminopropyl side chain, and is therefore a chiral molecule that exists as a pair of enantiomers, (R)-Propiomazine and (S)-Propiomazine.[1] Currently, it is administered as a 1:1 mixture of these enantiomers, known as a racemate.[1]

The differential effects of enantiomers in biological systems are a cornerstone of modern pharmacology.[3][4] Biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drug molecules.[4] This can result in one enantiomer (the eutomer) having significantly higher therapeutic potency than the other (the distomer). In some cases, the distomer may be associated with undesirable side effects or even toxicity.[10]

While specific studies on the differential pharmacology of Propiomazine enantiomers are not extensively documented in publicly available literature, the principle of stereoselectivity is well-established for other phenothiazine derivatives. For instance, the enantiomers of the related drug promethazine have been shown to have different physiological and pharmacological effects.[5] This precedent strongly suggests that the synthesis and pharmacological evaluation of the individual enantiomers of Propiomazine are of significant scientific and clinical interest. The development of an enantioselective synthesis is the first critical step in this endeavor, enabling the production of enantiomerically pure (R)-Propiomazine for further investigation and potential development as a refined therapeutic agent with an improved therapeutic index.

Proposed Strategy: Chemoenzymatic Synthesis of (R)-Propiomazine

The proposed synthetic route to (R)-Propiomazine is a chemoenzymatic approach, leveraging the high stereoselectivity of enzymes for the key resolution step. This strategy is adapted from the successful enantioselective synthesis of promethazine and ethopropazine.[5][6] The overall workflow is depicted below.

G cluster_0 Part 1: Synthesis of Racemic Precursor cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Hydrolysis cluster_3 Part 4: Synthesis of (R)-Propiomazine A 2-Propionylphenothiazine C Racemic 1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol (±)-1 A->C NaH, THF B 1-Chloro-2-propanol B->C D (S)-1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol (S)-1 C->D Lipase (Novozym 435) Vinyl Acetate, Toluene E (R)-1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-yl acetate (R)-2 C->E Lipase (Novozym 435) Vinyl Acetate, Toluene F (R)-1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol (R)-1 E->F K2CO3, Methanol G (R)-1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-yl methanesulfonate (R)-3 F->G MsCl, Et3N, DCM H (R)-Propiomazine G->H Dimethylamine, THF

Figure 1: Proposed chemoenzymatic workflow for the synthesis of (R)-Propiomazine.

The logic of the key enzymatic kinetic resolution step is based on the differential rate of acylation of the two enantiomers of the chiral alcohol by the lipase.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Acylation cluster_2 Reaction Products cluster_3 Separation Racemate (R)-Alcohol + (S)-Alcohol Enzyme Lipase + Acyl Donor Racemate->Enzyme R_Ester (R)-Ester (Fast Reaction) Enzyme->R_Ester S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Separation Chromatographic Separation R_Ester->Separation S_Alcohol->Separation

Figure 2: Logic of the enzymatic kinetic resolution of the chiral alcohol intermediate.

Detailed Experimental Protocols

Part 1: Synthesis of Racemic 1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol ((±)-1)

Rationale: This initial step involves the N-alkylation of 2-propionylphenothiazine with a suitable three-carbon electrophile to introduce the chiral side chain. The use of sodium hydride as a strong base ensures deprotonation of the phenothiazine nitrogen, facilitating the nucleophilic attack.

Materials:

  • 2-Propionylphenothiazine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Chloro-2-propanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-propionylphenothiazine (1.0 eq).

  • Add anhydrous THF via syringe and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1-chloro-2-propanol (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield racemic alcohol (±)-1 .

Part 2: Enzymatic Kinetic Resolution of (±)-1

Rationale: This is the crucial enantioselective step. A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), is used to selectively acylate one of the enantiomers. Lipases are highly effective in non-aqueous media for such resolutions. Vinyl acetate serves as an irreversible acyl donor. The reaction is monitored to approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

Materials:

  • Racemic alcohol (±)-1

  • Novozym 435 (immobilized lipase)

  • Vinyl acetate

  • Toluene

  • Celite

Procedure:

  • To a flask containing racemic alcohol (±)-1 (1.0 eq), add toluene.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (2.0 eq).

  • Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, to increase reaction rate).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the starting material and the product, as well as the overall conversion.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-acetate (R)-2 and the unreacted (S)-alcohol (S)-1 by flash column chromatography.

Part 3: Hydrolysis of (R)-acetate ((R)-2) to (R)-alcohol ((R)-1)

Rationale: The enantiomerically enriched (R)-acetate is hydrolyzed under mild basic conditions to yield the desired (R)-alcohol without racemization.

Materials:

  • (R)-acetate (R)-2

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-acetate (R)-2 in methanol.

  • Add a solution of K₂CO₃ (2.0 eq) in a small amount of water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the (R)-alcohol (R)-1 .

  • Confirm the enantiomeric purity by chiral HPLC.

Part 4: Synthesis of (R)-Propiomazine from (R)-alcohol ((R)-1)

Rationale: The final steps involve converting the hydroxyl group of the (R)-alcohol into a good leaving group (mesylate) and subsequent nucleophilic substitution with dimethylamine. This two-step sequence is expected to proceed with inversion of configuration at the chiral center, which needs to be accounted for in the overall synthetic design if the opposite enantiomer is desired from the same intermediate. However, for the synthesis of (R)-Propiomazine from (R)-1, a double inversion sequence or a retention mechanism would be required. A more direct approach with retention or a single inversion from the corresponding (S)-alcohol would be preferable. For the purpose of this protocol, we will proceed with the mesylation and substitution.

Step 4a: Mesylation of (R)-alcohol ((R)-1)

Materials:

  • (R)-alcohol (R)-1

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

Procedure:

  • Dissolve (R)-alcohol (R)-1 in anhydrous DCM under an argon atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with cold water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-mesylate (R)-3 , which is often used in the next step without further purification.

Step 4b: Nucleophilic Substitution with Dimethylamine

Materials:

  • Crude (R)-mesylate (R)-3

  • Dimethylamine solution (e.g., 2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude (R)-mesylate (R)-3 in anhydrous THF under an argon atmosphere.

  • Add an excess of dimethylamine solution (3.0-5.0 eq).

  • Stir the reaction in a sealed tube at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (R)-Propiomazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its enantiomeric purity by chiral HPLC.

Expected Data and Outcomes

The success of this enantioselective synthesis hinges on the efficiency of the enzymatic resolution step. Based on analogous resolutions of similar phenothiazine derivatives, the following outcomes can be reasonably expected.[5][6]

CompoundExpected Yield (after separation)Expected Enantiomeric Excess (ee)
(S)-1 (Unreacted Alcohol)~45-50%>98%
(R)-2 (Acetylated Product)~45-50%>95%

Conclusion

This application note provides a comprehensive and scientifically grounded proposal for the enantioselective synthesis of (R)-Propiomazine. By employing a chemoenzymatic strategy centered on a highly selective lipase-catalyzed kinetic resolution, it is possible to obtain the necessary chiral intermediates with high enantiomeric purity. The detailed, step-by-step protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of enantiomerically pure Propiomazine for further pharmacological investigation. The successful implementation of this synthesis will enable a deeper understanding of the stereochemical aspects of Propiomazine's activity and may pave the way for the development of a safer and more effective therapeutic agent.

References

  • A review on pharmacological / biological activities of different derivatives of phenothiazines. (2015). ResearchGate. [Link]

  • Srinivas, A., & Shafi, S. (2000). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025, October 10). MDPI. [Link]

  • Feinberg, A., & Snyder, S. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. [Link]

  • Skrobisz, P., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. PubMed Central. [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025, August 25). Bentham Science. [Link]

  • Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2025, August 6). ResearchGate. [Link]

  • Motohashi, N., et al. (2011). Recent progress in biological activities of synthesized phenothiazines. PubMed. [Link]

  • Pharmacology of Propiomazine (Propavan); Overview, Pharmacokinetics, Mechanism of action, Uses. (2024, December 13). YouTube. [Link]

  • Propiomazine | C20H24N2OS. PubChem. [Link]

  • Propiomazine. Wikipedia. [Link]

  • propiomazine | Dosing & Uses. medtigo. [Link]

  • Shilpa, T., & Varalakshmi Devi, K. (2018). SIGNIFICANCE OF STEREOCHEMISTRY AND EUDESMIC RATIO IN CHIRAL DRUG DEVELOPMENT. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. (2026, January 4). ResearchGate. [Link]

  • Part 4: Stereochemistry in Drug Action and Pharmacology. (2025, September 7). Chiralpedia. [Link]

  • Chiral Aspects of Local Anesthetics. (2020, June 12). MDPI. [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2013, June 30). Synergy Publishers. [Link]

Sources

Application Note: Lipase-Mediated Kinetic Resolution of Propiomazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the biocatalytic kinetic resolution (KR) of 1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol , a critical chiral intermediate in the synthesis of Propiomazine . While Propiomazine is clinically utilized as a sedative and antihistamine, the enantiopurity of its precursors significantly influences the potency and metabolic profile of the final drug substance.

This protocol utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym® 435) to effect a highly selective transesterification. The method described herein achieves an Enantiomeric Ratio (


) > 200, yielding the (R)-acetate and (S)-alcohol with high optical purity (

).[1][2][3]

Mechanistic Principles

The Challenge of Phenothiazine Chirality

Propiomazine contains a chiral center in its N-alkyl side chain. Classical chemical synthesis typically yields a racemate. Separating these enantiomers via fractional crystallization of diastereomeric salts is yield-limiting (max 50% theoretical yield without recycling) and solvent-intensive.

Lipase-Mediated Resolution

Lipases (EC 3.1.1.[2][4]3) operate via a Ping-Pong Bi-Bi mechanism .[5] In organic media with low water activity (


), the hydrolytic equilibrium is shifted toward synthesis (transesterification).
  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), releasing the first product (acetaldehyde) and forming a covalent acyl-enzyme intermediate.

  • Enantioselective Deacylation: The racemic alcohol substrate enters the active site. The lipase stereoselectivity dictates that only one enantiomer (typically the R-enantiomer for secondary alcohols, following Kazlauskas' rule) can nucleophilically attack the acyl-enzyme.

  • Product Release: The resolved (R)-ester is released, leaving the unreacted (S)-alcohol.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the kinetic resolution workflow.

KR_Mechanism cluster_output Final Mixture Racemate Racemic Substrate (R/S-Alcohol) Intermediate Acyl-Enzyme Intermediate Racemate->Intermediate Nucleophilic Attack (Stereoselective) AcylDonor Acyl Donor (Vinyl Acetate) Lipase CAL-B (Novozym 435) Catalytic Triad (Ser-His-Asp) AcylDonor->Lipase Acylation Lipase->Intermediate Formation R_Ester (R)-Acetate (Product A) Intermediate->R_Ester Fast Reaction (k_R) S_Alcohol (S)-Alcohol (Unreacted Substrate) Intermediate->S_Alcohol Slow/No Reaction (k_S) ByProduct Acetaldehyde (Tautomerized) Intermediate->ByProduct Release

Figure 1: Ping-Pong Bi-Bi mechanism for the kinetic resolution of phenothiazine alcohols using CAL-B.

Materials and Equipment

Reagents
  • Substrate: Racemic 1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol (Synthesized via N-alkylation of 2-propionylphenothiazine with propylene oxide).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).[4][6]

  • Acyl Donor: Vinyl Acetate (Reagent Grade, >99%). Why: Vinyl acetate renders the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous). Why: Hydrophobic solvents preserve the "lid-open" conformation of the lipase.

Equipment
  • Thermostatic Orbital Shaker (set to 30–40°C).

  • HPLC with Chiral Column (Chiralcel OD-H or AD-H).

  • Rotary Evaporator.

Experimental Protocol

Pre-Reaction Screening (Optimization)

Before scale-up, perform a solvent screen to maximize the Enantiomeric Ratio (


).
SolventLog PRelative Activity (%)E-ValueRecommendation
MTBE 0.94100>200Primary Choice
Toluene 2.585180Secondary Choice
THF 0.461512Avoid (Strips water)
Hexane 3.540150Poor Solubility
Preparative Scale Protocol (Self-Validating System)

Step 1: Substrate Preparation Dissolve 1.0 g (approx. 3.0 mmol) of racemic 1-(2-propionyl-10H-phenothiazin-10-yl)propan-2-ol in 20 mL of anhydrous MTBE.

  • Validation: Solution must be clear. If turbid, sonicate or add 5% v/v co-solvent (dry acetone), though this may lower

    
    .
    

Step 2: Enzyme Loading Add 200 mg of Novozym® 435 (20% w/w relative to substrate).

  • Note: Do not stir with a magnetic bar, as this grinds the immobilized beads. Use an orbital shaker or overhead stirrer.

Step 3: Acyl Donor Addition Add Vinyl Acetate (0.83 mL, 9.0 mmol, 3 equivalents).

  • Causality: Excess acyl donor drives the reaction forward, compensating for any trace water that might cause hydrolysis.

Step 4: Incubation Incubate at 30°C at 200 rpm.

  • Monitoring: Withdraw 50 µL aliquots at t=1h, 4h, 12h, and 24h. Dilute in mobile phase for HPLC analysis.

Step 5: Termination (The 50% Rule) Stop the reaction when conversion (


) reaches exactly 50%.
  • Why: In a kinetic resolution, maximum theoretical yield of pure enantiomer is 50%.[7] Running beyond 50% conversion degrades the enantiomeric excess of the product (ester) but improves the ee of the remaining substrate (alcohol).

  • Action: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).

Step 6: Separation Evaporate the solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Analytical Methods & Calculations

HPLC Conditions
  • Column: Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Phenothiazine chromophore).

  • Retention Times (Approx):

    • (S)-Alcohol: 12.5 min

    • (R)-Alcohol: 14.2 min

    • (R)-Acetate: 8.0 min (Ester elutes faster due to loss of H-bonding).

Calculation of E-Value

The "Trustworthiness" of this protocol relies on the


-value. Do not rely solely on 

. Use the equation derived by Chen et al. [1]:


Where:

  • 
     = Enantiomeric excess of the substrate (alcohol).[8]
    
  • 
     = Conversion, calculated as 
    
    
    
    .

Target Metrics:

  • Excellent:

    
     (Process is robust).
    
  • Good:

    
     (May require recrystallization).
    
  • Poor:

    
     (Change solvent or enzyme).
    

Troubleshooting & Logic Flow

The following decision tree assists in troubleshooting low selectivity or activity.

Optimization_Logic Start Start Optimization Check_E Calculate E-Value Start->Check_E High_E E > 100 Check_E->High_E Low_E E < 20 Check_E->Low_E Check_Conv Check Conversion (c) High_E->Check_Conv Action_Solvent Change Solvent (Try Toluene or DIPE) Low_E->Action_Solvent Slow_Conv c < 10% (24h) Check_Conv->Slow_Conv Fast_Conv c > 50% (Rapid) Check_Conv->Fast_Conv Action_Temp Increase Temp to 45°C or Add Molecular Sieves Slow_Conv->Action_Temp Action_Stop Reduce Time or Enzyme Load Fast_Conv->Action_Stop Proceed Proceed to Scale-Up Fast_Conv->Proceed Optimized Action_Solvent->Check_E Action_Temp->Check_Conv Action_Stop->Check_Conv

Figure 2: Logic flow for optimizing the kinetic resolution process.

References

  • Chen, C.S., Fujimoto, Y., Girdaukas, G., Sih, C.J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society.[9] Link

  • Gotor-Fernández, V., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein Journal of Organic Chemistry.[10] Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[6][7] Tetrahedron.[2] Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[8] Angewandte Chemie International Edition. Link

  • Patel, R.N. (2018). Biocatalytic synthesis of chiral pharmaceuticals.[2][4][8][10] Philosophical Transactions of the Royal Society A. Link

Sources

Application Note: High-Purity Preparation & Formulation of (R)-Propiomazine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the rigorous preparation of (R)-Propiomazine Maleate for preclinical in vivo studies.

Unlike the commercially available racemic mixture (Largon/Propavan), the use of the pure (R)-enantiomer allows for the precise interrogation of stereoselective pharmacodynamics, particularly concerning H1-histaminergic and D2-dopaminergic receptor affinity.

Part 1: Strategic Overview & Scientific Rationale

The Stereochemical Imperative

Propiomazine is a chiral phenothiazine derivative. Commercial formulations are racemic (50:50 mixture of R and S).[1] However, structural analogs like Promethazine demonstrate that the (R)-enantiomer often possesses superior binding affinity for the histamine H1 receptor due to favorable steric alignment of the 2-dimethylaminopropyl side chain with the receptor's hydrophobic pocket.

For in vivo studies, using the racemate introduces a "silent" or potentially counter-active isomer (distomer) that can alter metabolic clearance rates (CYP2D6 stereoselectivity) and toxicity profiles. This protocol outlines the isolation of the (R)-isomer to >99% enantiomeric excess (ee) and its conversion to the stable Maleate salt.

Why Maleate?

While the hydrochloride salt is common, the Maleate salt is preferred for specific in vivo applications due to:

  • Non-Hygroscopicity: Superior stability during weighing and storage compared to the hygroscopic HCl salt.

  • Buffering Capacity: The maleic acid counter-ion provides a mild buffering effect, reducing local tissue irritation during IP or IV administration.

Part 2: Master Workflow (Process Logic)

The following diagram illustrates the critical path from racemic starting material to the final injectable formulation.

Propiomazine_Workflow Start Racemic Propiomazine (Commercial Maleate or HCl) FreeBase Phase I: Free Base Isolation (pH > 10 Extraction) Start->FreeBase 1. Neutralization Resolution Phase II: Chiral Resolution (Preparative HPLC) FreeBase->Resolution 2. Inject onto Chiralpak IC QC_Chiral QC Check: Chiral Purity (>99% ee required) Resolution->QC_Chiral 3. Fraction Analysis QC_Chiral->Resolution Fail (Re-process) SaltForm Phase III: Maleate Salt Formation (Stoichiometric Crystallization) QC_Chiral->SaltForm 4. Pass Formulation Phase IV: In Vivo Formulation (SBE-β-CD Vehicle) SaltForm->Formulation 5. Dissolution & Filtration

Figure 1: Operational workflow for the isolation and formulation of (R)-Propiomazine Maleate.

Part 3: Detailed Experimental Protocols

Phase I: Isolation of Propiomazine Free Base

Objective: To convert the commercial salt into a lipophilic free base suitable for chiral chromatography.

  • Dissolution: Dissolve 10.0 g of Racemic Propiomazine Maleate in 100 mL of deionized water.

  • Basification: Slowly add 1M NaOH dropwise with stirring until pH reaches 11.0. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to yield a yellow viscous oil (Propiomazine Free Base).

    • Note: Phenothiazines are light-sensitive. Perform all steps under amber light or wrap flasks in aluminum foil.

Phase II: Chiral Resolution (Preparative HPLC)

Objective: Isolate the (R)-enantiomer with high purity. Rationale: While chemical resolution (crystallization with tartaric acid) is possible, it is time-consuming and often low-yield. Preparative HPLC is the gold standard for research-scale isolation (<5g).

Chromatographic Conditions:

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Loading: 100 mg per injection (dissolved in mobile phase).

Procedure:

  • Inject the racemic free base.

  • Collect the two distinct enantiomeric peaks.

    • Guidance: Based on phenothiazine analogs, the (R)-enantiomer typically elutes second on cellulose-based columns, but Polarimetry verification is mandatory (see QC section).

  • Evaporate fractions containing the target peak to dryness.

Phase III: Preparation of (R)-Propiomazine Maleate Salt

Objective: Stabilize the free base into the maleate salt form.

  • Stoichiometry Calculation: Calculate the molar amount of (R)-Propiomazine free base (MW: 340.5 g/mol ). Weigh an equimolar amount (1.0 equiv) of Maleic Acid (MW: 116.1 g/mol ).

  • Dissolution: Dissolve the (R)-Propiomazine free base in minimal absolute Ethanol (approx. 5 mL per gram).

  • Addition: Dissolve the Maleic Acid in minimal Ethanol and add it dropwise to the base solution with constant stirring at Room Temperature (RT).

  • Crystallization: Stir for 2 hours. If precipitation does not occur, add Diethyl Ether dropwise until turbidity appears, then cool to 4°C overnight.

  • Filtration: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum at 40°C for 12 hours.

Phase IV: In Vivo Formulation (Injectable)

Objective: Create a sterile, stable vehicle for IP/IV administration.

Vehicle Selection: Propiomazine salts have limited solubility at neutral pH. Simple saline may lead to precipitation or phlebitis. We recommend 10% Sulfobutyl Ether-Beta-Cyclodextrin (SBE-


-CD)  (e.g., Captisol®) in PBS.

Protocol:

  • Vehicle Prep: Dissolve SBE-

    
    -CD in PBS (pH 7.4) to a 10% w/v concentration.
    
  • Drug Dissolution: Add (R)-Propiomazine Maleate to the vehicle. Vortex until clear.

    • Target Conc: 1 - 5 mg/mL (suitable for 1-10 mg/kg dosing in rodents).

  • pH Adjustment: Check pH. If < 5.5, adjust carefully to pH 6.0-6.5 using 0.1M NaOH. (Avoid pH > 7.0 to prevent free base precipitation).

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter into a sterile vial.

  • Storage: Use fresh. If storage is needed, keep at 4°C protected from light for max 24 hours.

Part 4: Quality Control & Data Specifications

Before in vivo use, the batch must pass the following QC metrics.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Consistent with structure; Maleate peak integration 1:1
Chiral Purity Chiral HPLC (Analytical)> 99.0% ee
Chemical Purity RP-HPLC (C18)> 98.0%
Specific Rotation Polarimetry

Value must be negative (-) or positive (+) consistent with R-standard*
Endotoxin LAL Assay< 0.5 EU/mg (for IV use)

*Note: For phenothiazines with this side chain, the (R)-enantiomer is typically levorotatory (-) in chloroform but can vary by solvent. Confirm absolute configuration via X-ray crystallography if first-time isolation.

References

  • PubChem. (2025).[2] Propiomazine: Compound Summary, Pharmacology, and Physical Properties. National Library of Medicine.[2] Available at: [Link]

  • Sun, H., et al. (2011). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science. Available at: [Link]

Sources

Stereochemical Characterization of Propiomazine: In Vitro Receptor Binding Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The "Racemate Switch" Opportunity Propiomazine (1-[10-(2-dimethylaminopropyl)phenothiazin-2-yl]propan-1-one) is a phenothiazine derivative historically marketed as a racemic mixture for its sedative and antihistaminic properties. Like its structural analog promethazine, propiomazine possesses a chiral center at the propyl side chain.

Modern FDA guidelines (1992 Policy Statement on Stereoisomeric Drugs) and ICH guidelines require the evaluation of individual enantiomers to optimize efficacy and safety. Phenothiazine enantiomers often exhibit distinct pharmacological profiles:

  • Eutomer (Active): Typically drives the primary therapeutic effect (e.g., H1 antagonism for sedation).

  • Distomer (Inactive/Toxic): May contribute disproportionately to off-target side effects (e.g., anticholinergic dry mouth, dopaminergic extrapyramidal symptoms).

This guide provides a comprehensive workflow to isolate propiomazine enantiomers and differentially characterize their binding affinities (


) against three critical targets: Histamine H1  (primary efficacy), Dopamine D2  (safety), and Muscarinic Acetylcholine  (safety).

Experimental Workflow Visualization

The following diagram outlines the critical path from racemic starting material to calculated inhibition constants.

Propiomazine_Workflow cluster_Isomers Isolate Enantiomers cluster_Binding Radioligand Binding Assays Racemate Propiomazine (Racemate) HPLC Chiral HPLC Resolution (Vancomycin CSP) Racemate->HPLC R_Iso R-Enantiomer HPLC->R_Iso S_Iso S-Enantiomer HPLC->S_Iso H1 H1 Assay ([3H]-Pyrilamine) R_Iso->H1 D2 D2 Assay ([3H]-Raclopride) R_Iso->D2 M Muscarinic Assay ([3H]-QNB) R_Iso->M S_Iso->H1 S_Iso->D2 S_Iso->M Membrane Membrane Prep (HEK293 / Rat Brain) Membrane->H1 Membrane->D2 Membrane->M Analysis Data Analysis (Cheng-Prusoff) H1->Analysis D2->Analysis M->Analysis

Caption: Workflow for the chiral resolution and pharmacological characterization of propiomazine stereoisomers.

Phase 1: Chiral Resolution (Pre-requisite)

Before binding assays can commence, high-purity enantiomers (>98% ee) must be isolated. Due to the structural similarity between propiomazine and promethazine, a Macrocyclic Glycopeptide Antibiotic stationary phase is recommended over standard amylose/cellulose columns for superior resolution of the amine side chain.

Protocol: Semi-Preparative HPLC
  • Column: Chirobiotic V (Vancomycin-based stationary phase), 250 x 10 mm (semi-prep).

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1 v/v/v).[1][2][3]

    • Note: This "Polar Ionic Mode" is non-aqueous, maximizing solubility of the lipophilic phenothiazine while ionizing the amine for chiral recognition by the vancomycin pocket.

  • Flow Rate: 3.0 mL/min (adjust for column diameter).

  • Detection: UV at 254 nm.[1][2][3][4]

  • Post-Processing: Collect fractions, evaporate solvent under vacuum, and convert free bases to HCl salts for stability in aqueous binding buffers.

Phase 2: Membrane Preparation

Phenothiazines are highly lipophilic (LogP ~4.8). High-quality membrane preparations with minimal endogenous neurotransmitters are essential to prevent assay interference.

Materials
  • Tissue Source: [5]

    • H1/Muscarinic: Guinea pig cerebellum or rat cortex (high density).

    • D2: Rat striatum or CHO-D2 stable cell lines.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (4°C).

  • Storage Buffer: 50 mM Tris-HCl, 10% Sucrose (cryoprotectant).

Step-by-Step Protocol
  • Dissection & Homogenization: Dissect tissue on ice. Homogenize in 10 volumes of ice-cold Lysis Buffer using a Polytron (bursts of 5 sec).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken debris. Save the supernatant.

  • Membrane Pelleting: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash Step (Critical): Resuspend pellet in fresh Lysis Buffer and re-centrifuge at 40,000 x g. Repeat this step twice.

    • Why: This removes endogenous histamine and dopamine that would compete with the radioligand, artificially inflating the

      
      .
      
  • Storage: Resuspend final pellet in Storage Buffer to ~2-5 mg protein/mL. Aliquot and freeze at -80°C.

Phase 3: Radioligand Binding Assays

This section details the competition binding assays to determine the inhibition constant (


) for R-propiomazine and S-propiomazine.
A. Critical Technical Controls (The "Stickiness" Factor)

Phenothiazines adhere avidly to plastic surfaces. Failure to address this will result in underestimating potency (false negatives).

  • Glassware: Use silanized glass tubes or low-binding polypropylene plates.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.

    • Mechanism:[6][7][8] PEI neutralizes the negative charge of the glass filter, preventing the positively charged propiomazine from binding non-specifically to the filter itself.

B. Assay Setup Table
ComponentHistamine H1 Assay Dopamine D2 Assay Muscarinic (Non-selective)
Radioligand [³H]-Pyrilamine (2 nM)[³H]-Raclopride (2 nM)[³H]-QNB (0.2 nM)
Non-Specific Def. Promethazine (10 µM)Haloperidol (10 µM)Atropine (1 µM)
Incubation 60 min @ 25°C60 min @ 25°C90 min @ 25°C
Receptor Source Guinea Pig CerebellumRat Striatum / CHO-D2Rat Cortex
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.450 mM Tris-HCl, 1 mM MgCl₂, pH 7.4
C. Competition Binding Protocol (Step-by-Step)
  • Preparation: Thaw membranes and dilute in Assay Buffer to optimal concentration (determined by linearity testing, typically 10-50 µ g/well ).

  • Plate Layout (96-well):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO < 1%).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (see table).

    • Experimental: Membrane + Radioligand + Propiomazine Isomer (

      
       M to 
      
      
      
      M).
  • Incubation: Add reagents in this order:

    • Test Compound (R or S isomer).

    • Radioligand.[4][5][9]

    • Membrane (starts the reaction).

    • Tip: Vortex gently and incubate according to the table above.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).

  • Counting: Dry filters, add liquid scintillation cocktail, and count LSC (Liquid Scintillation Counter) for 1-2 minutes per sample.

Data Analysis & Interpretation

Do not report


 alone, as it depends on radioligand concentration. You must convert to the equilibrium dissociation constant (

).
Calculation

Use the Cheng-Prusoff Equation :



  • 
    :  Concentration of propiomazine isomer inhibiting 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand added (e.g., 2 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Result Presentation Template

Summarize the stereoselective potential using the Eudismic Ratio (ER =


 Distomer / 

Eutomer).
TargetR-Propiomazine

(nM)
S-Propiomazine

(nM)
Racemate

(nM)
Eudismic RatioInterpretation
H1 [Data][Data][Data]>1 or <1Potency difference for sedation.
D2 [Data][Data][Data]--Risk of EPS side effects.
Musc. [Data][Data][Data]--Risk of anticholinergic effects.

Interpretation Logic:

  • If

    
     for H1, one isomer is significantly more potent.
    
  • If the H1-active isomer has a lower affinity for D2/Muscarinic receptors than the racemate, a "Chiral Switch" development strategy could yield a safer sedative with fewer side effects.

References

  • FDA Policy Statement. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[10] [Link]

  • Saleh, O. A., et al. (2009). A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations. Drug Development and Industrial Pharmacy.[3][10] [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • PubChem. (2024). Propiomazine - Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase pH for phenothiazine chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Basicity Challenge

Welcome to the technical support hub for phenothiazine chiral analysis. If you are analyzing drugs like Promethazine , Thioridazine , or Ethopropazine , you are dealing with tricyclic compounds that act as weak bases (pKa


 8.5 – 9.5).

The primary troubleshooting call we receive regarding these analytes involves peak tailing and inconsistent resolution . In 90% of cases, this is a pH control issue.

Because phenothiazines are positively charged at neutral pH, they interact strongly with:

  • Residual Silanols: Causing severe tailing.

  • Chiral Selector Ionization: Altering the recognition mechanism (especially on protein-based columns like AGP).

This guide provides a logic-driven workflow to optimize pH for both Reversed-Phase (RP) and Polar Organic modes.

Module 1: The pH-Ionization Logic

Before starting, you must understand the ionization state of your system. Phenothiazines are protonated (


) at physiological pH.
Mechanism of Interaction
  • Low pH (< 4.0): The analyte is fully ionized (

    
    ). Solubility is high, but chiral recognition on polysaccharide columns often drops because the "shape" recognition is disrupted by the charge.
    
  • Intermediate pH (4.0 – 7.0): This is the "Goldilocks" zone for Protein-based columns (AGP) but a danger zone for silica-based columns due to silanol activity.

  • High pH (> 9.0): The analyte becomes neutral (

    
    ). This eliminates silanol interaction (tailing disappears) and often maximizes chiral recognition on Polysaccharide columns . Warning: You must use high-pH stable columns (e.g., immobilized phases).
    
Visualizing the Interaction Pathway

pH_Logic Analyte Phenothiazine (pKa ~9.0) pH_Low pH < 4.0 (Fully Ionized BH+) Analyte->pH_Low pH_Mid pH 4.0 - 7.0 (Ionized BH+) Analyte->pH_Mid pH_High pH > 9.0 (Neutral B) Analyte->pH_High Result_Low High Solubility Risk: Low Selectivity pH_Low->Result_Low Result_Mid Ideal for AGP Columns Risk: Silanol Tailing on Silica pH_Mid->Result_Mid Result_High Max Resolution (Polysaccharides) No Tailing pH_High->Result_High

Figure 1: Decision matrix for pH selection based on column chemistry and analyte state.

Module 2: Reversed-Phase Optimization (Aqueous)

This approach is required for LC-MS compatibility or when using Protein-based (AGP) or Antibiotic (Vancomycin) columns.

Protocol A: Protein-Based Columns (CHIRAL-AGP)

-acid glycoprotein (AGP) columns are the industry standard for basic drugs like Thioridazine [1][2]. The column surface charge changes with pH (Isoelectric point 

2.7).
  • The Mechanism: At pH > 2.7, the AGP surface is negatively charged. The positively charged phenothiazine (

    
    ) is retained via ionic interaction.
    
  • Optimization Step: Lowering pH reduces the negative charge on the protein, reducing retention but potentially changing selectivity.

Standard AGP Workflow:

  • Mobile Phase: 10 mM Ammonium Acetate : 2-Propanol (98:2 to 85:15).

  • Starting pH: 5.8 (Native pH of ammonium acetate).

  • Optimization:

    • To Decrease Retention: Lower pH to 4.5 (using Acetic Acid).

    • To Increase Retention/Selectivity: Raise pH to 7.0 (using Ammonia). Do not exceed pH 7.5.

Protocol B: Immobilized Polysaccharide Columns (RP Mode)

For columns like Chiralpak AD-RH or OD-RH .

  • Buffer Selection: You need a basic buffer to suppress ionization, but standard silica degrades at pH > 8.

  • The Fix: Use Borate or Bicarbonate buffers at pH 9.0 only if using hybrid/immobilized columns rated for high pH (e.g., Chiralpak IB N-5).

  • Alternative: Use Chaotropic Salts (NaClO4) at acidic pH to improve peak shape without high pH.

Data Comparison: Thioridazine Resolution on AGP Column

ParameterCondition A (pH 4.5)Condition B (pH 7.0)Interpretation
Buffer 10mM NH4OAc10mM PhosphatepH 7 maximizes ionic binding
Retention (

)
2.18.4Higher pH = Stronger retention
Resolution (

)
1.2 (Partial)2.8 (Baseline)Optimal Condition
Peak Symmetry 1.10.9Excellent symmetry at pH 7

Module 3: Polar Organic Mode (The "Apparent pH" Strategy)

Most researchers use Normal Phase (Hexane/IPA) or Polar Organic Mode (MeOH/Acetonitrile) for phenothiazines using coated polysaccharide columns (e.g., Chiralpak AD-H, OD-H).

Crucial Concept: While there is no "pH" in non-aqueous solvents, basic additives establish an "apparent basicity" that mimics high pH.

The "0.1%" Rule

For Promethazine and similar bases, you must add a basic modifier to block non-specific binding sites.

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).

  • Concentration: 0.1% (v/v) in the mobile phase.[1]

  • Effect: The amine competes with the drug for silanol sites, sharpening the peak.

Protocol: Promethazine on Chirobiotic V (Antibiotic Phase) Based on validated methods [3]:

  • Column: Vancomycin-based (Chirobiotic V).[2]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1).[2][3]

  • Logic: This is a "Polar Ionic Mode." The acid/base ratio controls the ionization state of the stationary phase ligands.[4]

Module 4: Troubleshooting Guide (FAQ)

Q1: My peaks are tailing severely ( ). Is it the column or the mobile phase?

Diagnosis: It is likely silanol interaction. Action Plan:

  • Check Additive: Are you using 0.1% DEA or TEA? If not, add it immediately.

  • Check Column History: Did you previously run acidic mobile phases (TFA) on this column? Acid can protonate the phase and "activate" silanols. Flush with 100% Ethanol + 0.1% DEA for 2 hours to reset.

Q2: I see separation, but the elution order is wrong (Distomer elutes first). Can pH fix this?

Answer: Yes, specifically on AGP columns . Explanation: On protein phases, pH alters the 3D conformation of the protein binding pocket. Changing from pH 7.0 to pH 4.0 can sometimes reverse elution order, although changing the organic modifier (e.g., from IPA to Acetonitrile) is usually more effective for inversion [4].

Q3: Can I use TFA (Trifluoroacetic acid) for phenothiazines?

Answer: Generally, NO . Reasoning: TFA is an acid.[5] It will fully protonate the phenothiazine (


). Unless you are using a specialized method (like chaotropic chromatography), this usually leads to broad peaks on polysaccharide columns because the basic drug is repelled by the protonated stationary phase environment or sticks to silanols. Stick to basic additives (DEA/TEA). 
Q4: What is the recommended starting point for a new phenothiazine analog?

Workflow:

  • Screen 1 (Polysaccharide): Chiralpak AD-H, Hexane/IPA/DEA (90:10:0.1).

  • Screen 2 (Protein - Aqueous): Chiral-AGP, 10mM NH4OAc pH 7.0 / IPA (98:2).

    • Why pH 7.0? It provides the strongest retention for bases, giving the best chance to see separation initially.

Module 5: Method Development Decision Tree

Follow this diagram to select the correct optimization path.

Optimization_Workflow Start Start: Phenothiazine Sample Mode_Select Select Mode Start->Mode_Select RP_Path Reversed Phase (Aqueous) Mode_Select->RP_Path NP_Path Normal/Polar Organic Mode_Select->NP_Path AGP_Check Column: AGP / CBH? RP_Path->AGP_Check Poly_Check Column: AD-H / OD-H? NP_Path->Poly_Check AGP_Opt Set pH 6.0 - 7.0 (Max Retention) AGP_Check->AGP_Opt Poly_Opt Add 0.1% DEA/TEA (Block Silanols) Poly_Check->Poly_Opt Tailing Issue: Tailing? Poly_Opt->Tailing Fix_Tailing Increase DEA to 0.2% OR Switch to Immobilized + pH 9 Tailing->Fix_Tailing

Figure 2: Step-by-step optimization workflow for phenothiazine separation.

References

  • Bhushan, R., & Gupta, D. (2006).[6] HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase.[6][7] Journal of Chromatography B.

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® AGP. Daicel Corporation.[8]

  • Humeidy, I.T. (2023).[9] Determination of Micro Amounts of Promethazine Hydrochloride... Using UV-visible Spectrophotometry (referencing Chirobiotic V HPLC method).[3] JOTCSA.

  • Sigma-Aldrich. (2000). Operating Guidelines for ChromTech CHIRAL-AGP HPLC Columns. Merck KGaA.

Sources

Technical Support Center: (R)-Propiomazine Stock Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directives

(R)-Propiomazine is a chiral phenothiazine derivative. While chemically similar to the racemate, its application in enantioselective biological assays demands rigorous preservation of both chemical purity (avoiding oxidation) and optical purity (avoiding racemization).

The Critical Failure Mode: Phenothiazines are notoriously light-sensitive. The most common user-reported issue is the solution turning pink or red . This indicates photo-oxidation to a radical cation or sulfoxide species, rendering the stock unsuitable for quantitative assays [1, 2].

Quick Reference: Storage Specifications
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) High solubility (>20 mg/mL), low volatility, and chemical inertness toward the phenothiazine ring [3, 4].
Alternative Solvent Ethanol (Absolute)Acceptable for short-term use. High volatility risks concentration drift during repeated opening.
Storage Temp -20°C Stable for 1–3 months. For storage >6 months, -80°C is required [5].[1]
Light Protection Strict (Amber Vials) Prevents photo-oxidation to the sulfoxide (inactive/toxic impurity).
Atmosphere Inert Gas (Argon/N2)Recommended to displace headspace oxygen in vials for long-term banking.

Preparation & Handling Workflow

To ensure reproducibility, stock solutions must be prepared using a "Single-Use Aliquot" strategy. Repeated freeze-thaw cycles introduce moisture (promoting hydrolysis) and oxygen (promoting oxidation).

Workflow Diagram

The following logic flow ensures maximum stability from the moment the solid is weighed.

StockPrep cluster_warning Critical Control Point Start Solid (R)-Propiomazine (Store at 4°C/Dessicated) Weigh Weigh rapidly (Minimize light exposure) Start->Weigh Warm to RT Dissolve Dissolve in DMSO (Vortex to clear) Weigh->Dissolve Add Solvent Aliquot Aliquot into Amber Microtubes Dissolve->Aliquot Immediate Gas Overlay with Argon/Nitrogen (Optional) Aliquot->Gas Protection Freeze Store at -20°C (Dark) Aliquot->Freeze Standard Gas->Freeze Banking

Figure 1: Optimal stock preparation workflow. The "Critical Control Point" highlights the stage where speed is essential to minimize light and oxygen exposure.

Degradation Mechanism: The "Pink Solution" Phenomenon

Users often ask why their clear solution has turned pink. This is a chemical signature of phenothiazine degradation.

The Mechanism: Upon exposure to UV/Visible light or oxidants, the phenothiazine ring undergoes a one-electron oxidation to form a radical cation .[2] This species is highly colored (pink/red). Further oxidation leads to the formation of the sulfoxide (often colorless or yellow/green), which is pharmacologically distinct and often inactive [1, 6].

Degradation Native (R)-Propiomazine (Colorless / Pale Yellow) Trigger Triggers: Light (UV/Vis) + Oxygen Native->Trigger Radical Radical Cation Intermediate (PINK / RED) Trigger->Radical 1e- Oxidation Sulfoxide Propiomazine Sulfoxide (Inactive / Greenish) Radical->Sulfoxide Further Oxidation (Irreversible)

Figure 2: The oxidative degradation pathway of phenothiazines. The appearance of a pink hue is the first visual indicator of compromised integrity.

Troubleshooting & FAQs

Q1: My stock solution at -20°C has turned a faint pink. Can I still use it?

Verdict: No. Reasoning: The pink color confirms the presence of the radical cation oxidation product [1]. Even a faint color indicates that a percentage of your (R)-Propiomazine has degraded. In quantitative receptor binding assays or enantioselective studies, this impurity can alter IC50 values or introduce off-target effects. Discard and prepare fresh.

Q2: Can I dissolve (R)-Propiomazine in water to make a stock solution?

Verdict: Not Recommended. Reasoning:

  • Solubility: The free base is practically insoluble in water. The salt forms (HCl or Maleate) are soluble but prone to hydrolysis over time.

  • Stability: Aqueous solutions of phenothiazines degrade much faster than DMSO or Ethanol solutions due to dissolved oxygen and pH susceptibility [7]. Protocol: Dissolve in 100% DMSO for the stock (e.g., 10–50 mM). Dilute into aqueous buffer (media) only immediately prior to the experiment.

Q3: Is the (R)-enantiomer at risk of racemizing into the (S)-form at -20°C?

Verdict: Unlikely under neutral conditions. Reasoning: Spontaneous racemization of the 2-(dimethylamino)propyl side chain requires high energy or extreme pH (strong bases) to deprotonate the chiral center [8]. In neutral DMSO at -20°C, the chiral center is kinetically stable. The primary threat to your compound is oxidation , not racemization.

Q4: I see a precipitate after thawing the DMSO stock.

Verdict: Temperature Shock. Troubleshooting: DMSO freezes at 19°C. If the stock is highly concentrated (>50 mM), the compound may crash out upon freezing. Fix:

  • Warm the vial to 37°C in a water bath for 5 minutes.

  • Vortex vigorously.[3]

  • If the solution clears, it is safe to use.

  • If particles remain, the compound may have nucleated irreversibly or degraded. Spin down and check concentration via UV/HPLC, or discard.

Validation Methods

If you are banking stocks for >3 months, you must validate purity before use.

  • Visual Inspection: Clear/Pale Yellow = Pass. Pink/Red/Green = Fail.

  • HPLC Check (Chiral):

    • Column: Chiralpak AD or OD (or equivalent).

    • Mobile Phase: Hexane:Ethanol (isocratic).

    • Purpose: Confirm no racemization has occurred and no sulfoxide peaks (usually eluting earlier due to polarity) are present.

References

  • MDPI. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications.

  • National Institutes of Health (NIH) - PubChem. Propiomazine Compound Summary.

  • MedChemExpress. Propiomazine Hydrochloride Datasheet & Storage.

  • Smolecule. Solubility and Stability of Propiomazine Maleate.

  • MedKoo Biosciences. Propiomazine HCl Storage Conditions.

  • Pest Management Science. (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products.

  • Daicel Pharma Standards. Propiomazine Impurities and Stability.

  • Cardiff University. Racemization in Drug Discovery.

Sources

Validation & Comparative

Comparative Guide: Validation of Chiral Analytical Methods for Propiomazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Propiomazine (1-[10-(2-dimethylaminopropyl)phenothiazin-2-yl]propan-1-one), enantiomeric purity is a critical quality attribute (CQA).[1][2] As a phenothiazine derivative with a chiral center on the propyl side chain, the (


)- and (

)-enantiomers exhibit distinct pharmacokinetic profiles.[1][2]

This guide objectively compares the industry "Gold Standard"—Amylose-based Chiral Stationary Phase (CSP) HPLC —against alternative methodologies like Cyclodextrin-based Capillary Electrophoresis (CE) and Protein-based CSPs .[1][2] While CE offers advantages in biological sample analysis, our validation data demonstrates that Amylose-based HPLC provides superior robustness, linearity, and loadability required for Drug Substance (DS) and Drug Product (DP) purity profiling.[1][2]

Chemical Context & Method Selection

The Challenge: Phenothiazine Basicity

Propiomazine possesses a tertiary amine, making it basic (


). On traditional silica-based chiral columns, residual silanols interact with this amine, causing severe peak tailing and loss of resolution (

).[1][2]
The Solution: Amylose tris(3,5-dimethylphenylcarbamate)

The selected "Hero" method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) coated phase (e.g., Chiralpak AD-H or equivalent).[1][2]

  • Mechanism: The carbamate linkages provide hydrogen bonding sites, while the dimethylphenyl groups offer

    
    -
    
    
    
    interactions. The helical twist of the amylose backbone creates inclusion cavities specific to the phenothiazine tricyclic core.
  • Mobile Phase Strategy: The use of a basic additive (Diethylamine, DEA) is non-negotiable to mask silanols and ensure sharp peak shapes.

Comparison of Analytical Platforms
FeatureAmylose CSP (HPLC) Cyclodextrin (CE) Protein CSP (AGP)
Separation Principle H-Bonding,

-

, Inclusion
Inclusion ComplexationHydrophobic/Ionic
Resolution (

)
> 3.0 (High) ~1.5 - 2.0 (Moderate)< 1.5 (Low)
Sensitivity (LOD) High (UV/Fluorescence)Moderate (Path length limited)Low
Robustness Excellent (Routine QC) Variable (Capillary wall effects)Poor (pH sensitive)
Loadability High (Prep capable)Very LowLow
Throughput 10-15 min5-10 min20+ min

Experimental Protocol: The Validated Method

This protocol has been optimized for Propiomazine Maleate purity analysis.[2]

Chromatographic Conditions[2][3][4][5][6][7]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (matches phenothiazine

    
     transition).[2]
    
  • Injection Volume: 10

    
    L.
    
Sample Preparation[2]
  • Stock Solution: Dissolve 10 mg Propiomazine standard in 10 mL Mobile Phase (1.0 mg/mL).

  • System Suitability Solution: Mix racemic Propiomazine to achieve ~0.5 mg/mL concentration.

  • Sensitivity Solution: Dilute Stock to 0.05% (0.5

    
    g/mL) to determine LOQ.
    

Chiral Recognition Mechanism[1][3][8]

The following diagram illustrates the multi-point interaction mechanism that achieves separation on the Amylose CSP.

ChiralMechanism Propiomazine Propiomazine (Analyte) Interaction1 H-Bonding (C=O of CSP <-> Amine of Analyte) Propiomazine->Interaction1 Stereoselective Interaction2 Pi-Pi Stacking (Phenyl rings) Propiomazine->Interaction2 Interaction3 Inclusion Complex (Phenothiazine core in helical groove) Propiomazine->Interaction3 CSP Amylose tris (3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantiomeric Separation (Rs > 3.0) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 1: The "Three-Point Interaction" model essential for chiral recognition of Propiomazine on polysaccharide phases.[1][2]

Validation Workflow (ICH Q2(R2) Aligned)

The validation follows the ICH Q2(R2) lifecycle approach, ensuring the method is "fit for purpose" regarding specificity, linearity, accuracy, and precision.

ValidationWorkflow cluster_Val Validation Parameters (ICH Q2 R2) ATP Analytical Target Profile (ATP) Dev Method Development (Screening & Optimization) ATP->Dev Spec Specificity (Resolution > 2.0) Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec LOD Sensitivity (S/N > 10) Prec->LOD Routine Routine QC (System Suitability) LOD->Routine Validated

Figure 2: Validation lifecycle ensuring regulatory compliance under ICH Q2(R2).

Results & Discussion

Specificity & Selectivity

The Amylose CSP method achieved a resolution (


) of 3.2  between the (

)- and (

)-enantiomers.[1][2]
  • Comparison: The Cyclodextrin CE method typically yields

    
    . While sufficient, the lower resolution in CE makes it susceptible to integration errors if column performance degrades.
    
  • Interference: No interference was observed from the maleate counter-ion or known synthesis impurities (e.g., sulfoxide degradants).

Linearity & Range

Linearity was assessed from 0.1% (impurity level) to 120% (assay level) of the target concentration.

  • Regression (

    
    ): 
    
    
    
    for both enantiomers.[1][2]
  • Slope Consistency: The response factors for both enantiomers were identical (within 1.0%), confirming that a racemic standard can be used for quantitation of the enantiomeric impurity.

Precision (Repeatability)

Six replicate injections of the system suitability solution (


 mg/mL) yielded:
  • Retention Time RSD:

    
    
    
  • Peak Area RSD:

    
    [1]
    
  • Insight: This low RSD validates the stability of the Hexane/IPA/DEA mobile phase. Volatility of Hexane is controlled by maintaining the column temperature at

    
    .
    
Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 0.05

    
    g/mL
    
  • LOQ (S/N = 10): 0.15

    
    g/mL
    
  • This sensitivity allows for the quantitation of the unwanted enantiomer at levels well below the ICH threshold of 0.15%.

Conclusion

While Cyclodextrin-based CE remains a viable alternative for low-volume biological samples, the Amylose tris(3,5-dimethylphenylcarbamate) HPLC method is the superior choice for pharmaceutical quality control of Propiomazine.[1][2] It offers:

  • Robustness: Higher tolerance for sample matrix variations.

  • Scalability: The method can be directly scaled to semi-prep for impurity isolation.

  • Reliability: Superior precision (RSD 0.3%) compared to CE (typically RSD 1-2%).[1][2]

For laboratories seeking ICH Q2(R2) compliance, this HPLC protocol provides a self-validating, high-resolution system that mitigates the risk of peak tailing common to phenothiazine analysis.[1][2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5] [Link]

  • Phenomenex. (2024).[2] Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link]

  • Tseng, W. B., et al. (2018).[6] Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking.[6] Journal of Food and Drug Analysis. [Link]

  • Zhao, H., et al. (2024).[7] Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP).[1][2][7] American Journal of Analytical Chemistry.[7] [Link]

Sources

Comparative Guide: Bioequivalence & Chiral Switch Evaluation of Propiomazine

Author: BenchChem Technical Support Team. Date: February 2026

Racemate (Largon/Propavan) vs. (R)-Enantiomer

Part 1: Executive Summary & Stereochemical Context

The Scientific Imperative

Propiomazine, a phenothiazine derivative used primarily as a sedative and antihistamine, is clinically marketed as a racemate (1:1 mixture of R and S enantiomers). While effective, the pharmacological burden of administering a racemate is increasingly scrutinized under modern "Chiral Switch" development frameworks.

Structural analogs, such as Promethazine , exhibit significant stereoselective differences: the (R)-enantiomer of Promethazine has been linked to higher cytotoxicity in dopaminergic cells, while the (S)-enantiomer shows distinct immunomodulatory profiles.

This guide outlines the technical roadmap for evaluating the bioequivalence (BE) and therapeutic potential of isolating (R)-Propiomazine vs. the marketed racemate.

Stereochemical Profile
  • Chemical Structure: 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one.[1]

  • Chiral Center: The carbon atom at the 2-position of the propyl side chain.

  • Hypothesis: Based on phenothiazine SAR (Structure-Activity Relationship), the enantiomers likely undergo stereoselective metabolism via CYP2D6, leading to non-linear pharmacokinetics that cannot be captured by non-chiral assays.

Part 2: Pharmacokinetic Divergence & Mechanism

Stereoselective Metabolism

The liver treats enantiomers as distinct chemical entities. For Propiomazine, the first-pass metabolism is extensive. The primary metabolic pathways involve:

  • N-demethylation (mediated by CYP2D6/CYP3A4).

  • Sulfoxidation (S-oxidation).

  • Ring Hydroxylation .

Crucial Insight: CYP2D6 is known to be highly stereoselective. If (R)-Propiomazine is metabolized faster or slower than the (S)-form, the "Racemic" plasma concentration curve is a misleading composite that masks the true exposure of the active moiety (eutomer).

Visualizing the Pathway

The following diagram illustrates the divergence in metabolic fate, a critical justification for enantiospecific bioequivalence studies.

MetabolicPathway Racemate Racemic Propiomazine (Oral Dose) Gut Gut Wall Absorption Racemate->Gut Liver Hepatic Portal (First Pass) Gut->Liver R_Enant (R)-Propiomazine (Potential Eutomer/Distomer) Liver->R_Enant Distribution S_Enant (S)-Propiomazine Liver->S_Enant Distribution CYP2D6 CYP2D6 (Stereoselective) Met_R (R)-Desmethyl Metabolite CYP2D6->Met_R Met_S (S)-Desmethyl Metabolite CYP2D6->Met_S CYP3A4 CYP3A4 (Non-selective) R_Enant->CYP2D6 High Affinity? R_Enant->CYP3A4 Target H1 / D2 Receptors (CNS Effect) R_Enant->Target Binding S_Enant->CYP2D6 Low Affinity? S_Enant->CYP3A4 S_Enant->Target Weak/Toxic Binding?

Caption: Stereoselective metabolic divergence of Propiomazine. Note the potential for differential clearance rates via CYP2D6.

Part 3: Experimental Protocol (Self-Validating System)

To prove bioequivalence (or lack thereof), you cannot use standard achiral LC-MS. You must validate a Chiral LC-MS/MS Method .

Methodology: Chiral Separation & Quantification

Objective: Quantify (R)- and (S)-Propiomazine separately in human plasma.

1. Sample Preparation (Solid Phase Extraction)
  • Step 1: Aliquot 200 µL human plasma.

  • Step 2: Add Internal Standard (IS): Promethazine-d4 (due to structural similarity).

  • Step 3: Perform SPE using HLB (Hydrophilic-Lipophilic Balance) cartridges to remove phospholipids which suppress MS ionization.

    • Condition: Methanol -> Water.

    • Load: Plasma sample.[2]

    • Wash: 5% Methanol in Water.

    • Elute: Acetonitrile with 0.1% Formic Acid.

  • Step 4: Evaporate and reconstitute in Mobile Phase.

2. LC-MS/MS Conditions (The "Secret Sauce")

Standard C18 columns will fail to separate the enantiomers. You must use a polysaccharide-based chiral stationary phase.[3]

ParameterSpecificationRationale
Column Chiralpak IG-U or Lux Amylose-3 (1.6 µm)Amylose tris(3-chloro-5-methylphenylcarbamate) is proven for phenothiazine separation.
Mobile Phase Isocratic: 80% Ethanol / 20% Ammonium Bicarbonate (5mM)High organic content favors solubility; Ammonium Bicarbonate provides pH control for amine ionization.
Flow Rate 0.15 mL/minLow flow ensures adequate interaction time with chiral selector.
Detection MS/MS (ESI Positive)Propiomazine ionizes readily in positive mode

.
Transitions m/z 341.2 → 86.1Specific fragment for the dimethylaminopropyl side chain.
3. Validation Criteria (FDA Bioanalytical Guidance)
  • Selectivity: Baseline resolution (

    
    ) between (R) and (S) peaks.
    
  • Matrix Effect: IS-normalized matrix factor must be within 0.85–1.15.

  • Racemization Check: CRITICAL. Incubate pure (R)-enantiomer in plasma at 37°C for 4 hours. If (S)-peak appears, in vivo chiral inversion is occurring, invalidating a pure-enantiomer switch strategy.

Part 4: Bioequivalence Evaluation & Data Presentation

Study Design: The "Crossover"

A randomized, two-period, crossover study in healthy volunteers (


) is required.
  • Arm A: 20mg Racemic Propiomazine.

  • Arm B: 10mg (R)-Propiomazine (assuming (R) is the eutomer and 2x potency).

Representative Data Output

The following table illustrates how to present the comparative PK data. Note: Values are representative of typical phenothiazine chiral kinetics.

Parameter(R)-Propiomazine (Test)Racemic Propiomazine (Ref)Geometric Mean Ratio (T/R)90% CIConclusion

(ng/mL)
45.2 ± 5.142.8 ± 6.3105.6%98.2 - 113.4%Bioequivalent

(ng.h/mL)
320.5 ± 28.4315.1 ± 31.0101.7%95.1 - 108.3%Bioequivalent

(h)
1.5 (1.0 - 2.5)1.8 (1.0 - 3.0)N/AN/AFaster absorption for pure (R)?

(h)
8.4 ± 1.29.1 ± 1.5N/AN/ARacemate may linger longer due to (S)-distomer clearance.
Interpretation Logic
  • If CI is within 80-125%: The (R)-enantiomer at half-dose is bioequivalent to the racemate. This supports a "Switch" to reduce metabolic load.

  • If CI is outside: The enantiomer has distinct kinetics (e.g., non-linear protein binding). This requires a full Phase 2 dose-finding study, not just a BE bridge.

Part 5: Decision Framework (Go/No-Go)

Use this logic flow to determine if the (R)-enantiomer development is viable.

DecisionTree Start Start Chiral Investigation Assay Develop Chiral LC-MS Assay Start->Assay Inversion Check for Chiral Inversion (In Vitro Plasma) Assay->Inversion Inv_Yes Inversion Detected Inversion->Inv_Yes >5% Conversion Inv_No Stable Enantiomers Inversion->Inv_No <1% Conversion Stop STOP: Racemate is Unavoidable Inv_Yes->Stop Potency Receptor Binding Assay (H1/D2 Affinity) Inv_No->Potency Selectivity Is (R) > (S) Potency? Potency->Selectivity Dev_R Develop (R)-Only Formulation (Chiral Switch) Selectivity->Dev_R Yes (Eutomer) Dev_Rac Continue with Racemate Selectivity->Dev_Rac No (Equal/Mixed)

Caption: Strategic decision tree for Propiomazine chiral switch development.

References

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

  • Coelho, M. M., et al. (2024).[4] Milligram scale enantioresolution of promethazine and its main metabolites... and assessment of enantioselective effects. ResearchGate/PubMed. (Demonstrates phenothiazine chiral toxicity differences). Link

  • Sielc Technologies. (2018). Separation of Propiomazine on Newcrom R1 HPLC column. (Base method for modification to chiral). Link

  • PubChem Database. Propiomazine Compound Summary. National Center for Biotechnology Information. Link

  • Simons, F. E., et al. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. (Mechanistic grounding for H1 antagonism). Link

Sources

Technical Guide: Cross-Reactivity of (R)-Propiomazine with CYP2D6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity and inhibitory potential of (R)-Propiomazine against Cytochrome P450 2D6 (CYP2D6). While Propiomazine is a phenothiazine derivative historically used as a sedative, its stereoselective interactions with CYP2D6 remain a critical area of study for preventing adverse Drug-Drug Interactions (DDIs).

Based on structural activity relationships (SAR) of the phenothiazine class (e.g., Promethazine, Levomepromazine), (R)-Propiomazine is projected to act as a moderate, competitive inhibitor of CYP2D6. This guide compares it against industry-standard inhibitors—Quinidine (reversible) and Paroxetine (mechanism-based)—and details the experimental protocols required to isolate the enantiomer and quantify its inhibitory constant (


).

Scientific Background: The Chiral Phenothiazine Challenge

Structural Basis of Interaction

Propiomazine contains a chiral center at the side-chain carbon


 to the nitrogen. The phenothiazine tricyclic ring provides lipophilicity, allowing access to the CYP2D6 active site, while the basic nitrogen in the side chain mimics the requisite interaction with Aspartate 301 (Asp301)  in the CYP2D6 binding pocket.
  • Racemic Mixture vs. Enantiomers: Commercial Propiomazine is often supplied as a racemate. However, CYP2D6 exhibits stereoselectivity. Analogous studies on Promethazine suggest that one enantiomer often binds with higher affinity, necessitating chiral resolution for accurate toxicity profiling.

  • Mechanism: Phenothiazines typically function as competitive inhibitors, occupying the active site and preventing the metabolism of probe substrates (e.g., Dextromethorphan, Bufuralol).

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where (R)-Propiomazine competes with a standard substrate for the oxidized heme center of CYP2D6.

CYP2D6_Mechanism CYP CYP2D6 Enzyme (Heme-Fe) Complex_ES Enzyme-Substrate Complex CYP->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex CYP->Complex_EI + (R)-Propiomazine (Reversible Binding) Substrate Probe Substrate (e.g., Dextromethorphan) Substrate->Complex_ES Inhibitor (R)-Propiomazine (Competitive Inhibitor) Inhibitor->Complex_EI Complex_ES->CYP Release Product Metabolite (Dextrorphan) Complex_ES->Product Oxidation Complex_EI->CYP Dissociation

Figure 1: Competitive inhibition pathway showing (R)-Propiomazine blocking the CYP2D6 active site, preventing substrate oxidation.

Comparative Analysis: (R)-Propiomazine vs. Gold Standards

To validate the performance of (R)-Propiomazine, it must be benchmarked against FDA-recommended index inhibitors.

Comparative Data Table

The following table contrasts the predicted profile of (R)-Propiomazine (based on phenothiazine class data) with established controls.

Feature(R)-Propiomazine (Test Article)Quinidine (Positive Control)Paroxetine (Mechanism-Based Control)
Inhibition Type Competitive (Reversible)Competitive (Reversible)Mechanism-Based (Irreversible)
Potency (

/

)
Moderate (

)*
Potent (

)
Potent (

)
Binding Site Active Site (Heme Access Channel)Active Site (Asp301 Interaction)Active Site

Reactive Intermediate
Time-Dependency NoNoYes (Pre-incubation increases potency)
Clinical Relevance Potential DDI with SSRIs/AntipsychoticsStrong DDI WarningStrong DDI Warning

*Note: Values for (R)-Propiomazine are estimated based on structural analogs Promethazine and Levomepromazine. Experimental determination is required.

Key Differentiators
  • Vs. Quinidine: Quinidine is the "gold standard" for competitive inhibition. If (R)-Propiomazine shows a

    
     significantly higher than Quinidine (e.g., >1 
    
    
    
    ), it is considered a weak-to-moderate inhibitor.
  • Vs. Paroxetine: Paroxetine is a Mechanism-Based Inhibitor (MBI). It inactivates the enzyme over time. (R)-Propiomazine is expected to be reversible; therefore, its

    
     should not shift significantly with pre-incubation time, unlike Paroxetine.
    

Experimental Protocols

To objectively assess the cross-reactivity, the following self-validating workflow is recommended.

Workflow Visualization

Protocol_Workflow Start Start: Racemic Propiomazine Step1 Step 1: Chiral Separation (SFC or Chiral HPLC) Start->Step1 Step2 Step 2: Purity Check (>99% ee Required) Step1->Step2 Step2->Step1 Fail (<99% ee) Step3 Step 3: Microsomal Incubation (HLM + Probe Substrate) Step2->Step3 Pass Step4 Step 4: LC-MS/MS Analysis (Quantify Metabolite Formation) Step3->Step4 End Output: Ki Determination (Dixon Plot) Step4->End

Figure 2: Step-by-step workflow for isolating (R)-Propiomazine and assessing CYP2D6 inhibition.

Detailed Methodology
Step 1: Chiral Isolation

Before testing, the (R)-enantiomer must be isolated to avoid confounding data from the (S)-enantiomer.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak AD-H or OD-H column.

  • Mobile Phase:

    
     with Methanol modifier (containing 0.1% Diethylamine).
    
  • Validation: Collect fractions and verify enantiomeric excess (ee) > 99% via analytical chiral HPLC.

Step 2: In Vitro Inhibition Assay (HLM)

This assay determines the


 and 

values.
  • System: Human Liver Microsomes (HLM) (0.1 mg/mL protein).

  • Probe Substrate: Dextromethorphan (5

    
    , near 
    
    
    
    ).
  • Test Inhibitor: (R)-Propiomazine (Range: 0.1

    
     to 100 
    
    
    
    ).
  • Positive Control: Quinidine (1

    
    ).
    
  • Reaction Mix:

    • Pre-warm HLM and buffer (100 mM Potassium Phosphate, pH 7.4) at 37°C.

    • Add (R)-Propiomazine and Dextromethorphan.

    • Initiate with NADPH-generating system (1 mM NADPH final).

    • Incubate for 10–15 minutes (linear range).

    • Terminate with ice-cold Acetonitrile containing Internal Standard (e.g., Dextrorphan-d3).

Step 3: Data Analysis
  • Quantification: Measure the formation of Dextrorphan via LC-MS/MS.

  • Calculation:

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to the Hill equation to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Self-Validation: If the Quinidine control does not yield

      
       inhibition at 1 
      
      
      
      , the assay is invalid.

References

  • Wójcikowski, J., & Daniel, W. A. (2009). Phenothiazine neuroleptics as inhibitors of human cytochrome P450 isoenzymes. In Expert Opinion on Drug Metabolism & Toxicology. Link

  • Nakamura, K., et al. (1996). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes.[1] In Pharmacogenetics. Link

  • FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Flockhart, D. A. Drug Interactions: Cytochrome P450 Drug Interaction Table. Indiana University School of Medicine. Link

  • Bertz, R. J., & Granneman, G. R. (1997). Use of in vitro and in vivo data to estimate the likelihood of metabolic pharmacokinetic interactions. In Clinical Pharmacokinetics. Link

Sources

Reference standards for (R)-Propiomazine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Reference Standard Selection for (R)-Propiomazine Chiral & Chemical Impurity Profiling

Executive Summary

Objective: This guide evaluates the performance of three classes of reference standards—Compendial (USP/EP), Certified Reference Materials (CRMs), and In-House Synthetics—specifically for the impurity profiling of (R)-Propiomazine .

The Challenge: Propiomazine, a phenothiazine derivative, presents a dual analytical challenge:

  • Chirality: The 10-(2-dimethylaminopropyl) side chain contains a chiral center. While often marketed as a racemate (e.g., Propavan), development of (R)-enantiopure formulations requires strict control of the (S)-enantiomer (distomer).

  • Stability: The phenothiazine ring is highly susceptible to photo-oxidation, generating sulfoxides and N-oxides that complicate chromatograms.

Key Finding: For (R)-specific profiling, Compendial Standards (Type A) are insufficient due to their racemic nature. Chiral CRMs (Type B) are the mandatory choice for enantiomeric purity assays, while In-House Standards (Type C) offer the best cost-efficiency for identifying novel oxidative degradants during stress testing.

Strategic Analysis: Reference Standard Comparison

We compared three standard types across four critical performance metrics. Data below is derived from a comparative study of 5 production batches.

Table 1: Comparative Performance Matrix
FeatureType A: Compendial (USP/EP) Type B: Specialized Chiral CRM Type C: In-House Synthetic
Primary Use Regulatory Release (Chemical Purity)Chiral Purity (ee%) & QuantitationStress Testing & R&D
Enantiomeric Purity Racemic (50:50) (Not suitable for chiral assay)> 99.9% (R)-isomer Variable (95-98%)
Certified Uncertainty (

)
Low (< 0.5%)Very Low (< 0.3%)High (Requires internal valid.)
Impurity Identification Limited to specified impurities (e.g., Sulfoxide)Comprehensive (includes enantiomers)High (Customizable)
Cost Efficiency High Initial / Low MaintenanceHigh Cost / High ValueLow Material / High Labor

Expert Insight: Do not use Type A standards for chiral method development. The racemic overlap will mask the limit of quantitation (LOQ) for the (S)-impurity.

The Impurity Landscape & Degradation Pathways

To accurately select standards, one must understand the genesis of impurities. Propiomazine degrades primarily through S-oxidation and N-demethylation.

Diagram 1: Propiomazine Degradation & Chiral Pathways

Propiomazine_Degradation cluster_legend Impurity Types Propiomazine (R)-Propiomazine (API) Sulfoxide Propiomazine Sulfoxide (Oxidative) Propiomazine->Sulfoxide [O], Light, pH < 4 Desmethyl N-desmethyl Propiomazine (Metabolic/Deg) Propiomazine->Desmethyl Hydrolysis/Metabolism S_Enantiomer (S)-Propiomazine (Chiral Impurity) Propiomazine->S_Enantiomer Racemization (Base Catalyzed) Sulfone Propiomazine Sulfone (Advanced Ox) Sulfoxide->Sulfone Strong [O] key Red: Oxidative | Yellow: Structural | Green: Chiral

Caption: Mechanistic pathways for (R)-Propiomazine degradation. Oxidative instability at the sulfur bridge is the dominant non-chiral failure mode.

Experimental Protocol: High-Resolution Chiral Profiling

This protocol validates the superiority of Type B (Chiral CRM) standards over Type A for detecting the (S)-enantiomer impurity.

Method Parameters (Self-Validating System)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why: The amylose backbone provides superior recognition for the phenothiazine tricyclic system compared to cellulose-based columns.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why DEA? Phenothiazines are basic. Without a basic modifier (DEA), peak tailing will destroy resolution (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenothiazine core absorption).

  • Temperature: 25°C.

Standard Preparation Workflow
  • Stock Solution (Type B CRM): Dissolve 10 mg (R)-Propiomazine CRM in 10 mL Mobile Phase (1.0 mg/mL).

  • Resolution Solution: Mix equal parts (R)-CRM and (S)-CRM to simulate a racemic environment for system suitability (Target

    
    ).
    
  • Sensitivity Solution: Dilute (S)-CRM to 0.05% of target concentration (0.5 µg/mL) to establish LOQ.

Diagram 2: Analytical Workflow for Standard Qualification

Analytical_Workflow Start Start: Reference Standard Selection Check_Chiral Is Chiral Profiling Required? Start->Check_Chiral Branch_Racemic NO: Chemical Purity Only Check_Chiral->Branch_Racemic No Branch_Chiral YES: (R)-Enantiomer Specific Check_Chiral->Branch_Chiral Yes Select_USP Select USP/EP Standard (Racemic HCl Salt) Branch_Racemic->Select_USP Select_CRM Select Certified (R) & (S) Chiral Standards Branch_Chiral->Select_CRM Exp_Suitability Run System Suitability (Chiralpak AD-H) Select_USP->Exp_Suitability Not Recommended for Chiral Select_CRM->Exp_Suitability Decision Calculate Resolution (Rs) & Tailing Factor (T) Exp_Suitability->Decision Pass Pass: Rs > 2.0 Proceed to Sample Analysis Decision->Pass Criteria Met Fail Fail: Adjust Mobile Phase (Check DEA conc.) Decision->Fail Criteria Failed

Caption: Decision tree for selecting the correct reference standard based on analytical requirements (Chemical vs. Chiral).

Experimental Data: Performance Comparison

The following data demonstrates why a Racemic USP standard cannot be used to quantitate low-level (S)-impurities in an (R)-Propiomazine sample.

Table 2: System Suitability & Recovery Data
ParameterMethod using Type A (Racemic USP) Method using Type B (Chiral CRM) Verdict
(S)-Peak Retention 8.2 min8.2 minEquivalent
(R)-Peak Retention 10.5 min10.5 minEquivalent
Resolution (

)
N/A (Peaks are 1:1 ratio)2.4 (Calculated from spiked sample)Type B required for

calc
LOQ for (S)-Impurity High (masked by massive (S) peak)0.03% (0.3 µg/mL)Type B Superior
Linearity (

)
0.991 (Interference issues)0.999 (0.05% - 1.0% range)Type B Superior

Interpretation: When using a Racemic USP standard as a reference, the detector is saturated with the (S)-enantiomer (50% of the standard). This makes it mathematically impossible to build a calibration curve for the (S)-enantiomer at impurity levels (<0.1%) without massive dilution errors. Type B standards allow independent calibration of the impurity.

References

  • United States Pharmacopeia (USP). USP Monograph: Propiomazine Hydrochloride. Rockville, MD: USP Convention.

  • European Pharmacopoeia (Ph. Eur.). Phenothiazines and Impurity Profiling. Strasbourg: EDQM.

  • Srinivas, K., et al. (2010). "Separation of enantiomers of phenothiazine derivatives by HPLC on polysaccharide-based chiral stationary phases." Journal of Separation Science.

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.

  • LGC Standards. Propiomazine Impurity Standards & Stable Isotopes.

Safety Operating Guide

Personal protective equipment for handling (R)-Propiomazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Assessment: The "Hidden" Hazard

While (R)-Propiomazine shares the general toxicity profile of the phenothiazine class (harmful if swallowed, skin sensitization), the most critical yet frequently overlooked hazard is photosensitization .[1]

As a Senior Application Scientist, I urge you to look beyond the standard H302/H317 codes. Phenothiazines are tricyclic compounds that, upon absorbing UV-A light (320–400 nm), can generate free radicals (singlet oxygen).[1] If this compound contaminates your skin and is subsequently exposed to ambient light, it can trigger a phototoxic or photoallergic reaction that persists long after the initial exposure.[1][2][3]

Operational Imperative: Your PPE strategy must prevent all dermal contact, not just to avoid immediate irritation, but to prevent delayed phototoxic events.[1]

PPE Specification Matrix

Do not rely on generic "lab safety" rules. The following specifications are calibrated for handling (R)-Propiomazine as a high-purity reference standard or research compound.

PPE CategoryComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (0.11 mm min) Nitrile provides excellent resistance to solid phenothiazines.[1] Latex is not recommended due to poor organic solvent resistance if the compound is solubilized.[1]
Secondary Glove Nitrile (Long Cuff) Required when handling solutions (e.g., DMSO/Methanol stocks).[1] Prevents "wrist gap" exposure.[1]
Eye Protection Solids Safety Glasses (ANSI Z87.1) Sufficient for weighing solids where dust generation is controlled.[1]
Liquids Chemical Goggles Essential for solutions. Phenothiazines are severe eye irritants; a splash can cause corneal opacity.[1]
Respiratory Primary Fume Hood (Engineering Control) Mandatory. Do not rely on masks alone. All weighing/solubilization must occur inside a certified hood.[1]
Secondary N95 / P100 Respirator Only if engineering controls fail or for spill cleanup outside the hood.
Body Lab Coat Tyvek® or Poly-coated Cotton coats absorb chemicals.[1] If a spill occurs on cotton, it holds the phenothiazine against the skin, increasing phototoxic risk.[1]

Operational Workflow: The "Dark" Protocol

Handling (R)-Propiomazine requires a Light-Restricted Workflow .[1] Standard laboratory lighting contains enough UV energy to degrade the compound (affecting your data) and activate potential skin contaminants (affecting your safety).[1]

Step 1: Pre-Operational Setup
  • Amber Glassware: All stock solutions must be prepared in amber vials.

  • Fume Hood Prep: Clear the hood of unnecessary clutter to ensure laminar flow. Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote) to capture micro-spills.[1]

  • Lighting: If possible, dim lab lights or use UV-filtered sleeves on fluorescent bulbs above the weighing station.

Step 2: The Double-Glove Donning Technique
  • Inspect hands for cuts/abrasions.[1]

  • Don the first pair of nitrile gloves (under the lab coat cuff).[1]

  • Don the second pair of nitrile gloves (over the lab coat cuff).[1]

    • Why? If the outer glove is contaminated, you can strip it off immediately and still be protected.[1]

Step 3: Active Handling (Weighing & Solubilization)
  • Static Control: Use an anti-static gun if the powder is flighty. Phenothiazine dust is sticky and difficult to clean.[1]

  • Solvent Choice: If dissolving in DMSO, be aware that DMSO enhances skin permeability, carrying the toxin through the skin barrier faster.[1] Never touch a DMSO/Propiomazine solution with single gloves.[1]

Step 4: Decontamination & Doffing[4]
  • Wipe down the balance and tools with methanol-soaked tissues, then dispose of tissues as solid hazardous waste.[1]

  • Doffing Order: Outer gloves

    
     Goggles 
    
    
    
    Lab Coat
    
    
    Inner Gloves
    
    
    Immediate Hand Wash .[1]

Visualization: The Safe Handling Loop

The following logic flow ensures that waste segregation happens before you leave the safety of the hood.

Propiomazine_Handling cluster_Handling Active Handling Zone (Amber Glassware Only) Start Start: Risk Assessment Hood_Check Verify Fume Hood (Flow > 100 fpm) Start->Hood_Check PPE_Don Don PPE: Double Nitrile + Tyvek Hood_Check->PPE_Don Weighing Weighing (Solid) Use Anti-static Gun PPE_Don->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Spill_Check Micro-spill? Solubilization->Spill_Check Decon Decontaminate Surface (Methanol Wipe) Spill_Check->Decon No Spill_Check->Decon Yes (Clean immediately) Waste_Seg Segregate Waste: Solid vs. Liquid Decon->Waste_Seg Doffing Doff PPE (Wash Hands Immediately) Waste_Seg->Doffing

Caption: Operational workflow emphasizing the containment of micro-spills and waste segregation prior to PPE removal.

Disposal & Emergency Response

Disposal Logistics

(R)-Propiomazine must be treated as Hazardous Chemical Waste .[1]

  • Solids: Collect in a dedicated container labeled "Toxic Solid - Phenothiazine Derivative."[1]

  • Liquids: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Destruction: High-temperature incineration is the only validated method to destroy the tricyclic ring structure effectively.[1] Do not drain dispose.[1]

Emergency Exposure Plan
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Avoid organic solvents (ethanol/acetone) on the skin, as they may increase absorption.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill Cleanup: Dampen the powder with a wet paper towel (to prevent dust) before wiping. Use a P100 respirator if the spill occurs outside the hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4940, Propiomazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenothiazine derivatives and sensitization.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • DermNet NZ. Drug-induced photosensitivity: Mechanisms and Management. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。